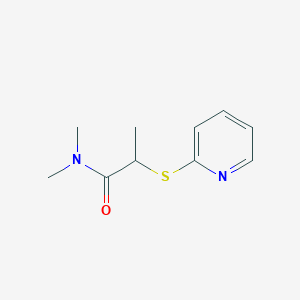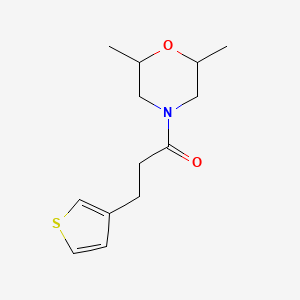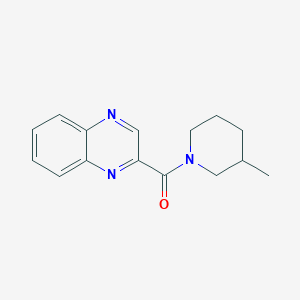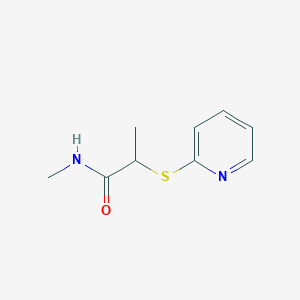
2-cyclopent-2-en-1-yl-N-(2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclopent-2-en-1-yl-N-(2-methylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as "CPMA" and has been found to have several biochemical and physiological effects that make it an interesting subject for further research.
Aplicaciones Científicas De Investigación
CPMA has been found to have several potential applications in various fields of scientific research. One of the most promising applications of CPMA is in the field of cancer research. Studies have shown that CPMA has anti-cancer properties and can inhibit the growth of cancer cells in vitro. CPMA has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Mecanismo De Acción
The mechanism of action of CPMA is not fully understood, but studies have shown that it interacts with various cellular pathways and proteins. CPMA has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. CPMA has also been found to modulate the activity of certain cytokines and chemokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
CPMA has several biochemical and physiological effects that make it an interesting subject for further research. Studies have shown that CPMA can induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for cancer therapy. CPMA has also been found to have anti-inflammatory effects, which can help reduce inflammation in various disease conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPMA has several advantages for lab experiments, including its high purity and stability. However, one of the limitations of CPMA is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on CPMA. One area of research is to further understand the mechanism of action of CPMA and identify the cellular pathways and proteins that are involved. Another area of research is to explore the potential applications of CPMA in other disease conditions, such as neurodegenerative diseases. Additionally, research can be conducted to improve the solubility of CPMA in water, which can make it easier to work with in experiments.
Conclusion:
In conclusion, CPMA is a chemical compound that has several potential applications in various fields of scientific research. The synthesis method of CPMA is efficient, and studies have shown that it has anti-cancer and anti-inflammatory properties. Further research is needed to fully understand the mechanism of action of CPMA and explore its potential applications in other disease conditions.
Métodos De Síntesis
The synthesis of CPMA involves the reaction of 2-methylphenylacetic acid with cyclopentadiene in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then subjected to a series of purification steps to obtain pure CPMA. This synthesis method has been found to be efficient and yields high-quality CPMA.
Propiedades
IUPAC Name |
2-cyclopent-2-en-1-yl-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-11-6-2-5-9-13(11)15-14(16)10-12-7-3-4-8-12/h2-3,5-7,9,12H,4,8,10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXAQJSEWUWXFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2CCC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopent-2-en-1-yl-N-(2-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7515078.png)






![[3-(Methoxymethyl)phenyl]-(2-methyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B7515134.png)



![2-Cyclopent-2-en-1-yl-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B7515155.png)